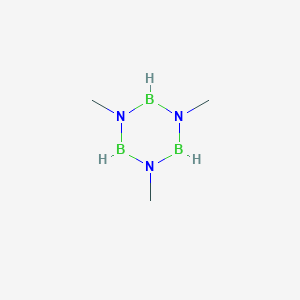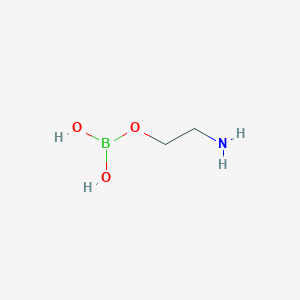
Monoethanolamine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethanolamine borate (MEAB) is a boron-containing compound that has gained attention due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. MEAB is a white, crystalline powder that is soluble in water and has a molecular weight of 149.8 g/mol. In
Applications De Recherche Scientifique
Monoethanolamine borate has been extensively studied for its potential applications in various fields. In agriculture, Monoethanolamine borate has been shown to enhance plant growth and improve crop yield by promoting root development, increasing nutrient uptake, and protecting plants from environmental stressors. In medicine, Monoethanolamine borate has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Monoethanolamine borate has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The mechanism of action of Monoethanolamine borate is not fully understood, but it is believed to involve the interaction of boron with biological molecules such as proteins and nucleic acids. Boron is known to form complexes with biomolecules, which can alter their function and activity. In plants, Monoethanolamine borate is believed to promote root growth by stimulating the production of auxin, a plant hormone that regulates growth and development. In cancer cells, Monoethanolamine borate is believed to induce apoptosis by activating the caspase pathway, a series of enzymes that are involved in programmed cell death.
Effets Biochimiques Et Physiologiques
Monoethanolamine borate has been shown to have various biochemical and physiological effects. In plants, Monoethanolamine borate has been shown to increase the activity of enzymes involved in nitrogen metabolism and photosynthesis, which can improve plant growth and yield. In cancer cells, Monoethanolamine borate has been shown to induce DNA damage and inhibit cell proliferation, which can lead to apoptosis. Monoethanolamine borate has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
Monoethanolamine borate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it safe to handle and use. Monoethanolamine borate is also stable under a wide range of conditions, which makes it suitable for use in various experimental setups. However, Monoethanolamine borate has some limitations, such as its limited solubility in organic solvents, which can make it difficult to use in certain experiments. Monoethanolamine borate can also form complexes with other molecules, which can interfere with experimental results.
Orientations Futures
There are several future directions for research on Monoethanolamine borate. In agriculture, further studies are needed to determine the optimal conditions for using Monoethanolamine borate as a plant growth promoter, as well as its effects on different crop species. In medicine, more research is needed to determine the anticancer potential of Monoethanolamine borate and its mechanisms of action. Monoethanolamine borate could also be investigated for its potential as an antimicrobial agent, as well as its effects on other biological processes such as inflammation and immune function. Finally, further studies are needed to optimize the synthesis method of Monoethanolamine borate and develop new derivatives with improved properties and applications.
Conclusion
In conclusion, Monoethanolamine borate is a boron-containing compound that has potential applications in various fields, including agriculture, medicine, and industry. Its synthesis involves the reaction of MEA with boric acid in the presence of a catalyst, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Monoethanolamine borate could lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of Monoethanolamine borate involves the reaction of monoethanolamine (MEA) with boric acid. The reaction takes place in the presence of a catalyst, usually sulfuric acid, at a temperature of around 100°C. The resulting product is then purified through recrystallization and drying. The chemical equation for the synthesis of Monoethanolamine borate is as follows:
H3BO3 + C2H7NO → C2H8BNO2 + H2O
Propriétés
Numéro CAS |
10377-81-8 |
|---|---|
Nom du produit |
Monoethanolamine borate |
Formule moléculaire |
C2H8BNO3 |
Poids moléculaire |
104.9 g/mol |
Nom IUPAC |
2-aminoethoxyboronic acid |
InChI |
InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2 |
Clé InChI |
JCAYXDKNUSEQRT-UHFFFAOYSA-N |
SMILES |
B(O)(O)OCCN |
SMILES canonique |
B(O)(O)OCCN |
Autres numéros CAS |
68130-12-1 10377-81-8 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



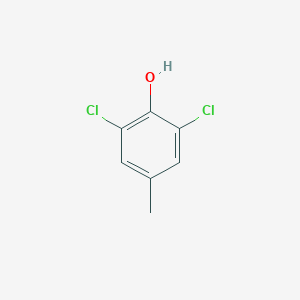
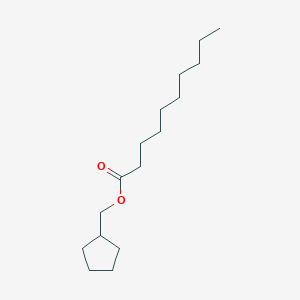
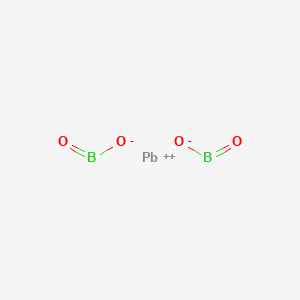
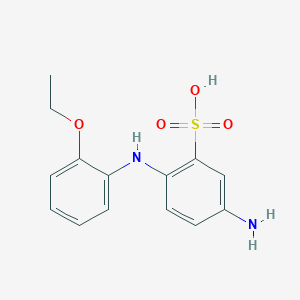
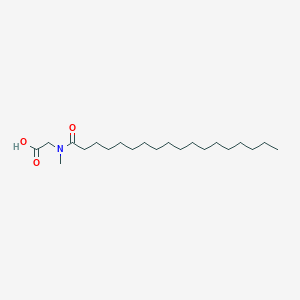
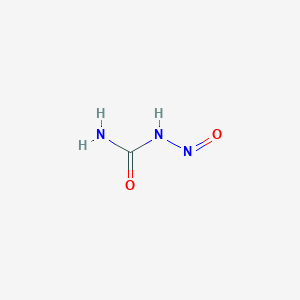
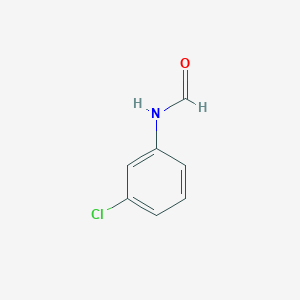
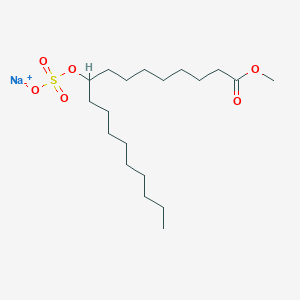
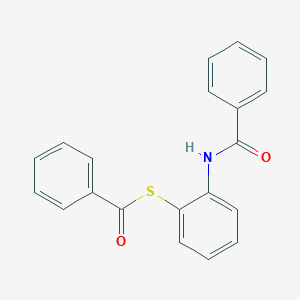
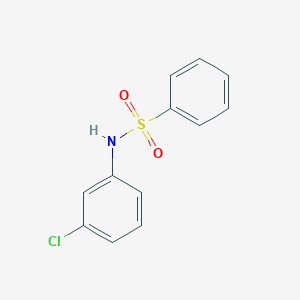
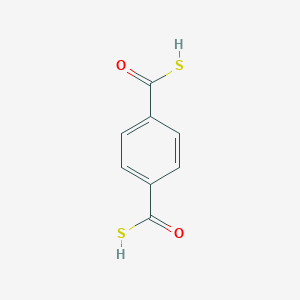
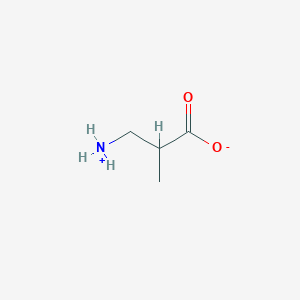
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
